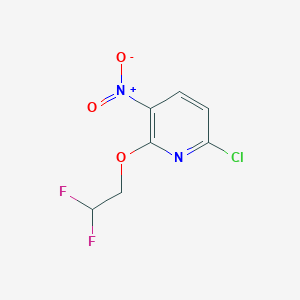
6-Chloro-2-(2,2-difluoroethoxy)-3-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-(2,2-difluoroethoxy)-3-nitropyridine is a chemical compound with the molecular formula C7H5ClF2N2O3 It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(2,2-difluoroethoxy)-3-nitropyridine typically involves the reaction of 6-chloropyridine-3-carbaldehyde with 2,2-difluoroethanol in the presence of a base, followed by nitration. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like sulfuric acid or nitric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2-(2,2-difluoroethoxy)-3-nitropyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: 6-Chloro-2-(2,2-difluoroethoxy)-3-aminopyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Chloro-2-(2,2-difluoroethoxy)-3-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-(2,2-difluoroethoxy)-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, affecting cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-2-(2,2-difluoroethoxy)-3-iodopyridine: Similar structure but with an iodine atom instead of a nitro group.
6-Chloro-2-(2,2-difluoroethoxy)-3-pyridinamine: Contains an amino group instead of a nitro group.
Uniqueness
6-Chloro-2-(2,2-difluoroethoxy)-3-nitropyridine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and difluoroethoxy groups makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C7H5ClF2N2O3 |
|---|---|
Peso molecular |
238.57 g/mol |
Nombre IUPAC |
6-chloro-2-(2,2-difluoroethoxy)-3-nitropyridine |
InChI |
InChI=1S/C7H5ClF2N2O3/c8-5-2-1-4(12(13)14)7(11-5)15-3-6(9)10/h1-2,6H,3H2 |
Clave InChI |
SBXNAMLPWAJSAY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1[N+](=O)[O-])OCC(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


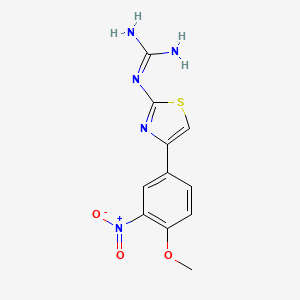
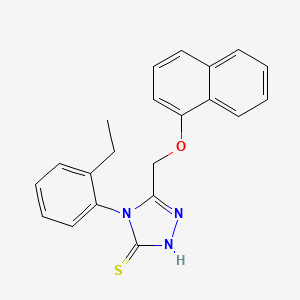
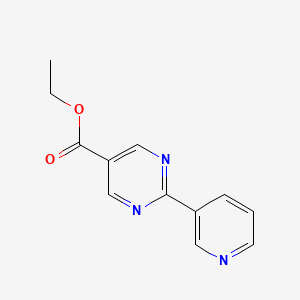
![3-(2-(1H-Benzo[d]imidazol-2-yl)ethyl)aniline](/img/structure/B11764603.png)
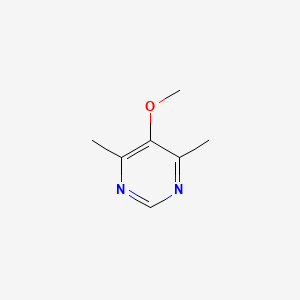
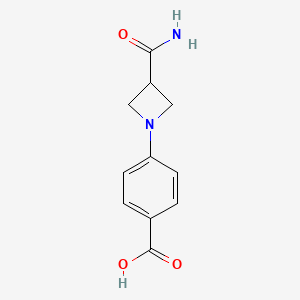
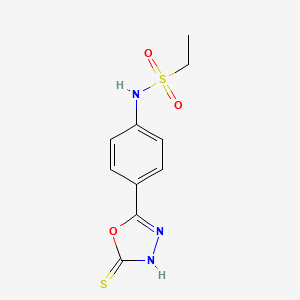
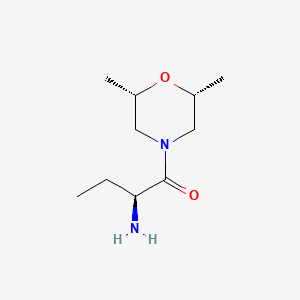
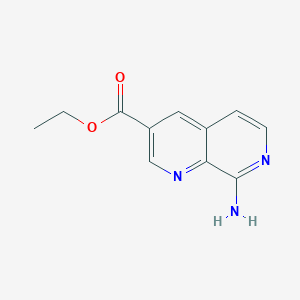
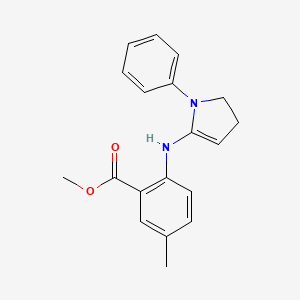
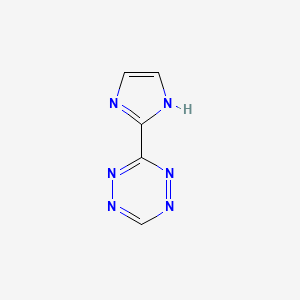
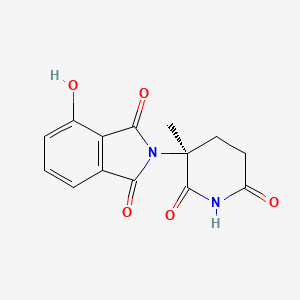

![4,5,6,7-tetrahydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11764674.png)
